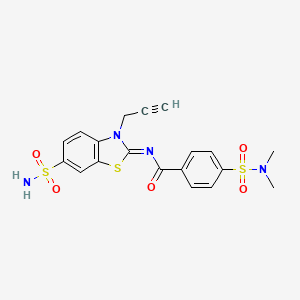

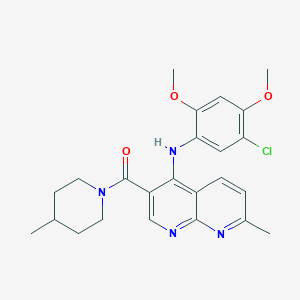

![molecular formula C17H19NO2S B2985037 N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 306732-54-7](/img/structure/B2985037.png)

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide” is an organic compound that contains functional groups such as an amide, an ether, and a sulfide. The presence of these functional groups can influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of an amide group could result in the formation of hydrogen bonds, influencing the compound’s structure and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the amide group might undergo hydrolysis, while the ether group might be cleaved by strong acids .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .科学的研究の応用

Comparative Metabolism Studies

Research has focused on the metabolism of chloroacetamide herbicides, including compounds similar to N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, in human and rat liver microsomes. Studies by Coleman et al. (2000) revealed that compounds like acetochlor are metabolized to various metabolites in liver microsomes, with significant differences observed between human and rat metabolisms. This research provides insights into the metabolic pathways and potential toxicological implications of chloroacetamide herbicides, which share structural similarities with N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

Antibacterial Activity of Derivatives

Abdel‐Hafez et al. (2018) synthesized a series of compounds related to N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, exploring their antibacterial activities. These novel compounds were tested against various bacteria, showing potent antibacterial properties, particularly against methicillin-resistant Staphylococcus aureus. This research underscores the potential of N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide derivatives in developing new antibacterial agents (Abdel‐Hafez, Gobouri, Alshanbari, & Gad El-Rab, 2018).

Chemoselective Acetylation for Drug Synthesis

Magadum and Yadav (2018) investigated the chemoselective acetylation of 2-aminophenol using immobilized lipase, leading to the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate in antimalarial drug synthesis. This study demonstrates the utility of enzymatic methods in synthesizing drug intermediates efficiently, offering a green chemistry approach to pharmaceutical manufacturing (Magadum & Yadav, 2018).

Enzymatic Biodegradation

Research by Wang et al. (2015) on the enzymatic biodegradation of acetochlor, a compound structurally related to N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, identified a cytochrome P450 system involved in the N-deethoxymethylation of acetochlor. This study highlights the potential for bioremediation strategies in mitigating environmental pollution from chloroacetamide herbicides and related compounds (Wang, Zhou, Li, Dong, Hou, Huang, & Cui, 2015).

作用機序

将来の方向性

特性

IUPAC Name |

N-(4-ethoxyphenyl)-2-(4-methylphenyl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-3-20-15-8-6-14(7-9-15)18-17(19)12-21-16-10-4-13(2)5-11-16/h4-11H,3,12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSXKDBRGMXOCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=CC=C(C=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

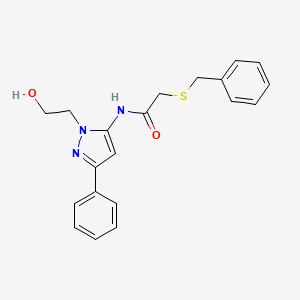

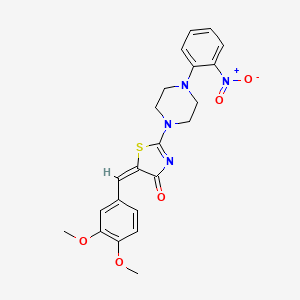

![6-Chloro-2-methyl-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2984958.png)

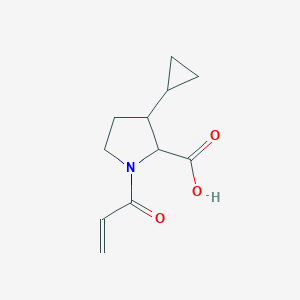

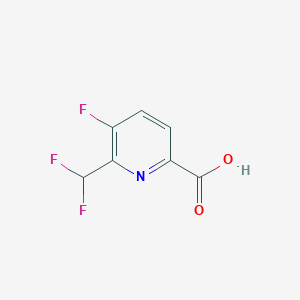

![8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione](/img/structure/B2984960.png)

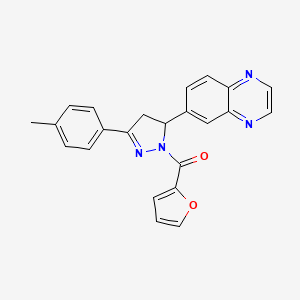

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(thiophen-3-yl)pyridin-4-yl)methyl)urea](/img/structure/B2984963.png)

![1-(4-Chlorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone](/img/structure/B2984969.png)

![3-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)-N-phenethylpropanamide](/img/structure/B2984972.png)

![N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2984973.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2984977.png)